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Compound of Interest

Compound Name: Malvidin

Cat. No.: B083408

Einfihrung

Anthocyane sind wasserldsliche Pigmente, die fur die leuchtend roten, violetten und blauen
Farben in vielen Frichten, Gemusen und Blumen verantwortlich sind.[1][2] Neben ihrer Rolle
als naturliche Farbstoffe stol3en Anthocyane aufgrund ihrer potenziellen gesundheitlichen
Vorteile, einschliellich antioxidativer Eigenschaften, auf zunehmendes Interesse in der
Pharma- und Nutrazeutikaindustrie.[1] Eine genaue Quantifizierung des gesamten monomeren
Anthocyangehalts ist fur die Qualitatskontrolle, die Produktentwicklung und die Forschung von
entscheidender Bedeutung.

Prinzip der Methode

Diese Anwendungsnotiz beschreibt eine spektrophotometrische Methode zur Bestimmung des
gesamten monomeren Anthocyangehalts, ausgedriickt in Malvidin-Aquivalenten. Die Methode
basiert auf der pH-Differentiationsmethode, einer offiziellen AOAC-Methode (2005.02).[3][4][5]
Dieses Verfahren nutzt die reversible strukturelle Umwandlung von monomeren Anthocyan-
Pigmenten als Reaktion auf eine Anderung des pH-Werts.[1]

Bei einem stark sauren pH-Wert von 1,0 liegt die vorherrschende Form der Anthocyane als
gefarbtes Flavylium-Kation vor. Bei einem schwach sauren pH-Wert von 4,5 liegt die
vorherrschende Form als farbloses Hemiketal vor.[1][3][6] Die Differenz der Absorption bei der
Wellenlange der maximalen Absorption (Avis-max, ca. 520 nm) ist direkt proportional zur
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Konzentration der monomeren Anthocyane.[3] Polymerisierte Abbauprodukte von Anthocyanen
storen diese Messung nicht, da sie gegen eine pH-bedingte Farbanderung resistent sind und
sowohl bei pH 1,0 als auch bei pH 4,5 absorbieren.[3]

Verwendung von Malvidin-Aquivalenten

Obwohl die Ergebnisse haufig als Cyanidin-3-glucosid-Aquivalente angegeben werden, ist die
Angabe als Malvidin-3-glucosid-Aquivalente besonders relevant fir Proben, in denen Malvidin
und seine Glykoside die wichtigsten Anthocyane sind, wie z. B. in Weintrauben und Rotwein.[1]
[7] Die genaue Angabe des verwendeten Aquivalenzstandards ist entscheidend, um die
Vergleichbarkeit der Ergebnisse zwischen verschiedenen Laboren und Studien zu
gewahrleisten.[5][8]

Anwendungen

Diese Methode ist weithin anwendbar fur die Quantifizierung von monomeren Anthocyanen in
einer Vielzahl von Matrices, einschlief3lich:

Fruchtsafte und Getranke[3][9]

Weine[3][9]

Naturliche Farbstoffe[3][9]

Pflanzenextrakte fur die pharmazeutische und nutrazeutische Entwicklung

Protokoll: pH-Differentiationsmethode fiir die
gesamte Anthocyan-Bestimmung

1. Prinzip

Die Konzentration der monomeren Anthocyane wird durch Messung der Absorptionsdifferenz
einer Probe bei pH 1,0 und pH 4,5 bei der Wellenlange der maximalen Absorption (ca. 520 nm)
und einer Korrekturwellenléange fir Tribungen (700 nm) bestimmt. Das Ergebnis wird als
Milligramm Malvidin-3-glucosid pro Liter (mg/L) ausgedruckt.

2. Materialien und Reagenzien

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.researchgate.net/profile/Jungmin_Lee7/publication/260264533_AOAC_2005.02_Total_Monomeric_Anthocyanin_Pigment_Content_of_Fruit_Juices_Beverages_Natural_Colorants_and_Wines-_pH_Differential_Method/links/0c96053061b5e8c694000000
https://www.researchgate.net/profile/Jungmin_Lee7/publication/260264533_AOAC_2005.02_Total_Monomeric_Anthocyanin_Pigment_Content_of_Fruit_Juices_Beverages_Natural_Colorants_and_Wines-_pH_Differential_Method/links/0c96053061b5e8c694000000
https://www.benchchem.com/product/b083408?utm_src=pdf-body
https://www.benchchem.com/product/b083408?utm_src=pdf-body
https://www.benchchem.com/product/b083408?utm_src=pdf-body
https://www.ars.usda.gov/ARSUserFiles/37108/pdf/leejaoac.pdf
https://www.agw.org.au/wp-content/uploads/2022/05/Industry-Endorsed-Standard-Procedure-for-Determination-of-Total-Anthocyanins-Grape-Colour.pdf
https://www.actahort.org/books/810/810_110.htm
https://www.ars.usda.gov/ARSUserFiles/37108/pdf/2008foodchem110_3_782_786.pdf
https://www.researchgate.net/profile/Jungmin_Lee7/publication/260264533_AOAC_2005.02_Total_Monomeric_Anthocyanin_Pigment_Content_of_Fruit_Juices_Beverages_Natural_Colorants_and_Wines-_pH_Differential_Method/links/0c96053061b5e8c694000000
https://pubmed.ncbi.nlm.nih.gov/16385975/
https://www.researchgate.net/profile/Jungmin_Lee7/publication/260264533_AOAC_2005.02_Total_Monomeric_Anthocyanin_Pigment_Content_of_Fruit_Juices_Beverages_Natural_Colorants_and_Wines-_pH_Differential_Method/links/0c96053061b5e8c694000000
https://pubmed.ncbi.nlm.nih.gov/16385975/
https://www.researchgate.net/profile/Jungmin_Lee7/publication/260264533_AOAC_2005.02_Total_Monomeric_Anthocyanin_Pigment_Content_of_Fruit_Juices_Beverages_Natural_Colorants_and_Wines-_pH_Differential_Method/links/0c96053061b5e8c694000000
https://pubmed.ncbi.nlm.nih.gov/16385975/
https://www.benchchem.com/product/b083408?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b083408?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Reagenzien

o

Kaliumchlorid (KCI), ACS-Qualitat

[¢]

Natriumacetat (CHsCOONa-3H20), ACS-Qualitat

[¢]

Salzsaure (HCI), konzentriert, ACS-Qualitat

[e]

Destilliertes oder deionisiertes Wasser

Ausrustung

[¢]

UV-Vis-Spektralphotometer

[¢]

pH-Meter

[e]

Analysenwaage

1-cm-Klvetten

o

[¢]

Messkolben (z. B. 50 ml, 1000 ml)[3]

[¢]

Volumetrische Pipetten
. Vorbereitung der Reagenzien

pH 1,0 Puffer (0,025 M Kaliumchlorid): 1,86 g KCl in einem Becher abwiegen, in ca. 980 ml
destilliertem Wasser auflésen. Den pH-Wert mit konzentrierter HCI| auf 1,0 + 0,05 einstellen.
In einen 1-L-Messkolben Gberfihren und mit destilliertem Wasser zur Marke auffillen.[3][10]

pH 4,5 Puffer (0,4 M Natriumacetat): 54,43 g Natriumacetat-Trihydrat in einem Becher
abwiegen, in ca. 960 ml destilliertem Wasser auflosen. Den pH-Wert mit konzentrierter HCI
auf 4,5 + 0,05 einstellen. In einen 1-L-Messkolben tberfihren und mit destilliertem Wasser
zur Marke auffillen.[3][10]

. Probenvorbereitung

Flissige Proben: Klaren Sie triibe Proben durch Zentrifugation oder Filtration.

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.researchgate.net/profile/Jungmin_Lee7/publication/260264533_AOAC_2005.02_Total_Monomeric_Anthocyanin_Pigment_Content_of_Fruit_Juices_Beverages_Natural_Colorants_and_Wines-_pH_Differential_Method/links/0c96053061b5e8c694000000
https://www.researchgate.net/profile/Jungmin_Lee7/publication/260264533_AOAC_2005.02_Total_Monomeric_Anthocyanin_Pigment_Content_of_Fruit_Juices_Beverages_Natural_Colorants_and_Wines-_pH_Differential_Method/links/0c96053061b5e8c694000000
https://mitrask.com/blog-details/spectrophotometric-determination-of-anthocyanin-content-in-different-fresh-fruits
https://www.researchgate.net/profile/Jungmin_Lee7/publication/260264533_AOAC_2005.02_Total_Monomeric_Anthocyanin_Pigment_Content_of_Fruit_Juices_Beverages_Natural_Colorants_and_Wines-_pH_Differential_Method/links/0c96053061b5e8c694000000
https://mitrask.com/blog-details/spectrophotometric-determination-of-anthocyanin-content-in-different-fresh-fruits
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b083408?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Feste Proben: Homogenisieren Sie die Probe und extrahieren Sie die Anthocyane mit einem
geeigneten Losungsmittel (z. B. angesauertes Ethanol oder Methanol).[7] Klaren Sie den
Extrakt nach der Extraktion.

Bestimmung des Verdinnungsfaktors: Verdiinnen Sie einen Teil des Probenextrakts mit dem
pH-1,0-Puffer, bis die Absorption bei Avis-max (ca. 520 nm) im linearen Bereich des
Spektralphotometers liegt (typischerweise 0,2-1,4 AU).[1][3] Notieren Sie diesen
Verdunnungsfaktor (DF).

. Experimentelles Verfahren

Bereiten Sie zwei Verdiinnungen des Probenextrakts mit dem zuvor bestimmten
Verdinnungsfaktor (DF) vor:

o Verdinnung 1: Pipettieren Sie das entsprechende Volumen des Extrakts in einen
Messkolben und fillen Sie ihn mit pH-1,0-Puffer zur Marke auf.

o Verdinnung 2: Pipettieren Sie das gleiche Volumen des Extrakts in einen zweiten
Messkolben und flllen Sie ihn mit pH-4,5-Puffer zur Marke auf.[3]

Lassen Sie die Proben 20-50 Minuten bei Raumtemperatur stehen, damit sie sich
aquilibrieren kdénnen.[1][3]

Stellen Sie das Spektralphotometer mit destilliertem Wasser als Blindprobe auf Null.[3]

Messen Sie die Absorption jeder Verdinnung bei Avis-max (ca. 520 nm) und bei 700 nm (zur
Korrektur von Tribungen).[1][3]

. Berechnungen
Berechnen Sie die Absorptionsdifferenz (A):
o A= (As2onm — A7oonm)pH 1,0 — (As20nm — A700onm)pH 4,5[1]
Berechnen Sie die Konzentration der monomeren Anthocyane:

o Gesamt-Anthocyane (mg/L) = (A x MW x DF x 1000) / (¢ x 1)[11]
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Dabei gilt:

o

A = Absorptionsdifferenz (aus Schritt 6.1)

o MW = Molekulargewicht von Malvidin-3-glucosid (493,2 g/mol )[1]

[¢]

DF = Verdunnungsfaktor (aus Schritt 4.3)

€ = Molarer Extinktionskoeffizient fur Malvidin-3-glucosid (28.000 L-cm~*-mol~2)[1][8]

[e]

o

| = Weglange der Kivette in cm (typischerweise 1 cm)

[¢]

1000 = Umrechnungsfaktor von g in mg

Datenprasentation

Tabelle 1: Physikalisch-chemische Konstanten fiir die Anthocyan-Quantifizierung

Cyanidin-3-glucosid (zum

Parameter Malvidin-3-glucosid .

Vergleich)
Molekulargewicht (MW) 493,2 g/mol [1] 449,2 g/mol [1][11]
Molarer Extinktionskoeffizient
© 28.000 L-cm~t-mol=1[1][8] 26.900 L-cm~t-mol~1[1][11]
€
Avis-max ~520-534 nm ~520 nm

Tabelle 2: Beispiel fir Messdaten und Berechnungen

Absorption bei 520  Absorption bei 700  Korrigierte

Messung )
nm nm Absorption

Probe bei pH 1,0 0,850 0,020 0,830

Probe bei pH 4,5 0,150 0,020 0,130

e Annahmen: Verdiinnungsfaktor (DF) = 20; Weglange (I) = 1 cm.
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e Schritt 1: Berechnung von A
o A=(0,850 - 0,020) - (0,150 - 0,020) = 0,830 - 0,130 = 0,700

e Schritt 2: Berechnung der Konzentration
o Gesamt-Anthocyane (mg/L) = (0,700 x 493,2 x 20 x 1000) / (28.000 x 1)
o Gesamt-Anthocyane (mg/L) = 6.904.800 / 28.000

o Gesamt-Anthocyane = 246,6 mg/L

Visualisierungen
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Probenvorbereitung
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Messung

y y

Grobe mit pH 1,0 Puffer verdUnnerD Grobe mit pH 4,5 Puffer verdUnnerD
[20-50 min équilibriererD

Gbsorption bei 520 nm und 700 nm messea

Berechnung

Gbsorptionsdiﬁerenz (A) berechneD

l

C(onzentration als Malvidin-AquivaIenta

(mg/L) berechnen

Click to download full resolution via product page

Abbildung 1: Experimenteller Arbeitsablauf fur die Bestimmung von Anthocyanen.
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Abbildung 2: Prinzip der pH-abh&ngigen strukturellen Umwandlung von Anthocyanen.

Phenylalanin

G—Cumaryl—CoAD

Flavanon

F3H

Dihydroflavonol

DFR

E_eucoanthocyanidirD

ANS/LDOX
Anthocyanidin
(z. B. Malvidin)

Anthocyanin
(z. B. Malvidin-3-glucosid)

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b083408?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b083408?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Abbildung 3: Vereinfachter Flavonoid-Biosyntheseweg, der zur Anthocyan-Produktion flhrt.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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